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Compound Name: 2-(Nitrosomethyl)oxirane

Cat. No.: B15158998 Get Quote

A Comparative Analysis of the Carcinogenic
Potential of 2-(Nitrosomethyl)oxirane
An Objective Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark of the carcinogenic potential of 2-
(Nitrosomethyl)oxirane against a selection of well-characterized carcinogens. The information

herein is intended to offer a quantitative and methodological framework for assessing the risks

associated with this compound. Due to the limited direct experimental data on 2-
(Nitrosomethyl)oxirane, this analysis incorporates data from structurally related N-nitroso and

oxirane compounds to provide a robust initial assessment.

Comparative Carcinogenic Potency
The carcinogenic potential of a compound is often quantified by its TD50 value, which is the

daily dose rate in mg/kg body weight that would induce tumors in half of the test animals over a

standard lifespan[1][2]. A lower TD50 value indicates a more potent carcinogen[1]. The

following table summarizes the carcinogenic potential of selected known carcinogens,

providing a benchmark for evaluating 2-(Nitrosomethyl)oxirane.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15158998?utm_src=pdf-interest
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://files.toxplanet.com/cpdb/td50.html
https://ehp.niehs.nih.gov/doi/pdf/10.1289/ehp.84581
https://files.toxplanet.com/cpdb/td50.html
https://www.benchchem.com/product/b15158998?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15158998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Class
IARC
Classification

TD50
(mg/kg/day) in
Rodents

Ames Test
Result

Aflatoxin B1 Mycotoxin Group 1[3] 0.003 (Rat) Positive

Benzo[a]pyrene

Polycyclic

Aromatic

Hydrocarbon

Group 1[3] 0.1 (Mouse) Positive

N-

Nitrosodimethyla

mine (NDMA)

N-Nitroso

Compound
Group 2A[4] 0.02 (Rat) Positive

2-

(Nitrosomethyl)o

xirane

(Estimated)

N-Nitroso

Compound /

Oxirane

Not Classified
Data Not

Available

Presumed

Positive

Data for 2-(Nitrosomethyl)oxirane is estimated based on the known carcinogenicity of N-

nitroso compounds and the reactivity of the oxirane ring. N-nitroso compounds are a well-

established class of carcinogens, with many classified as Group 1 or 2A by the International

Agency for Research on Cancer (IARC)[3][4][5]. The oxirane (epoxide) group is a reactive

electrophile known to form adducts with DNA, a key step in chemical carcinogenesis[6].

Experimental Protocols for Carcinogenicity Assessment
Standardized assays are crucial for determining the carcinogenic potential of a chemical. The

following are summaries of key in vitro and in vivo methodologies.

1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used in vitro method to assess a chemical's mutagenic potential by

measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella

typhimurium[7][8][9].

Principle: Histidine auxotrophs of S. typhimurium are exposed to the test compound on a

histidine-limited medium[9]. If the compound is a mutagen, it will cause some bacteria to
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revert to the wild-type, enabling them to synthesize histidine and form colonies[9].

Methodology:

Several strains of S. typhimurium with different mutations are selected.

The bacteria are incubated with the test compound, both with and without a metabolic

activation system (e.g., rat liver S9 fraction), as some chemicals only become mutagenic

after metabolism[10][11].

The mixture is plated on a minimal agar medium lacking histidine.

After incubation for 48-72 hours, the number of revertant colonies is counted and

compared to a negative control[12].

Interpretation: A significant, dose-dependent increase in the number of revertant colonies

compared to the control indicates a positive mutagenic response[9].

2. Rodent Carcinogenicity Bioassay

This in vivo assay is the gold standard for assessing the carcinogenic potential of a substance

in mammals[13][14].

Principle: Long-term exposure of rodents to a test substance to determine if it increases the

incidence of tumors compared to a control group[15][16].

Methodology:

Animal Model: Typically, two rodent species (e.g., rats and mice) of both sexes are

used[16].

Dose Selection: At least three dose levels are used, with the highest dose being the

Maximum Tolerated Dose (MTD), which is determined in shorter-term toxicity studies[16].

A concurrent control group receives a placebo.

Administration: The test substance is administered for the majority of the animal's lifespan

(typically 2 years)[14].
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Observation: Animals are monitored for clinical signs of toxicity and tumor development.

Pathology: At the end of the study, a complete necropsy and histopathological examination

of all major tissues and organs are performed.

Interpretation: A statistically significant increase in the incidence of benign or malignant

tumors in any of the dosed groups compared to the control group is considered evidence of

carcinogenicity.

Visualizing Experimental and Mechanistic
Frameworks
Experimental Workflow for Carcinogenicity Assessment

The following diagram illustrates a typical workflow for assessing the carcinogenic potential of a

new chemical entity like 2-(Nitrosomethyl)oxirane.
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Caption: A stepwise workflow for assessing chemical carcinogenicity.

Proposed Mechanism of Action: DNA Damage Response

The carcinogenic activity of N-nitroso compounds and oxiranes is often initiated by the

formation of DNA adducts, which can lead to mutations if not properly repaired. This triggers

the DNA Damage Response (DDR) pathway, in which the p53 tumor suppressor protein plays

a central role[17][18][19].
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Caption: The p53-mediated DNA damage response pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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